molecular formula C26H27BrN2O5 B12489037 Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12489037
M. Wt: 527.4 g/mol
InChI Key: UGBXUIZARIGVEG-UHFFFAOYSA-N
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Description

Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with a molecular formula of C26H27BrN2O5 This compound is characterized by the presence of a brominated naphthalene ring, a morpholine ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dehalogenated compounds .

Scientific Research Applications

Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The brominated naphthalene ring and morpholine moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Propyl 5-{[(4-chloro-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Propyl 5-{[(4-fluoro-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Propyl 5-{[(4-iodo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Uniqueness

The uniqueness of Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C26H27BrN2O5

Molecular Weight

527.4 g/mol

IUPAC Name

propyl 5-[(4-bromo-3-methoxynaphthalene-2-carbonyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C26H27BrN2O5/c1-3-12-34-26(31)20-16-18(8-9-22(20)29-10-13-33-14-11-29)28-25(30)21-15-17-6-4-5-7-19(17)23(27)24(21)32-2/h4-9,15-16H,3,10-14H2,1-2H3,(H,28,30)

InChI Key

UGBXUIZARIGVEG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br)N4CCOCC4

Origin of Product

United States

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